3-Fluorobenzylamine
Description
Significance of 3-Fluorobenzylamine as a Synthetic Intermediate in Advanced Chemical Research
This compound serves as a crucial building block and intermediate in organic synthesis. chemimpex.com Its unique chemical properties, influenced by the presence of the fluorine atom, make it a valuable reagent in the development of more complex molecules. chemimpex.comcymitquimica.com Researchers utilize this compound to study the reaction rates of benzylamines with other chemical compounds, providing insights into their chemical behavior. lookchem.comchemicalbook.com
The compound is particularly significant in the synthesis of various pharmaceuticals. For instance, it is a key intermediate in the creation of substituted amino-sulfonamide protease inhibitors, which are important in the development of drugs targeting proteases. lookchem.comchemicalbook.com The inclusion of the fluorine atom from this compound can influence the efficacy and properties of the final drug compounds. lookchem.com
Overview of Fluorinated Organic Compounds in Scientific Inquiry
Fluorinated organic compounds, also known as organofluorine compounds, are of increasing interest in scientific research due to the unique properties imparted by the fluorine atom. tcichemicals.comlongdom.org Fluorine is the most electronegative element and is relatively small, comparable in size to a hydrogen atom. tcichemicals.comtandfonline.com This allows for the substitution of hydrogen with fluorine in organic molecules without causing significant structural changes. acs.org
The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, which often leads to increased metabolic stability in molecules containing this bond. acs.orgwikipedia.org The introduction of fluorine can also alter a compound's physicochemical properties, such as its acidity, basicity, and lipophilicity (the ability to dissolve in fats, oils, and lipids). tandfonline.comacs.org These modifications can enhance a molecule's biological activity and improve its pharmacokinetic profile. tandfonline.comnih.gov
Due to these advantageous properties, fluorinated compounds are widely used in various fields, including:
Pharmaceuticals: It is estimated that approximately 20% of all pharmaceuticals are fluorinated compounds. alfa-chemistry.com
Agrochemicals: Around 30-40% of agrochemicals contain fluorine. alfa-chemistry.com
Materials Science: Fluoropolymers exhibit high thermal stability, chemical resistance, and low friction, making them useful in a range of applications. longdom.orgmdpi.com
Multidisciplinary Relevance of this compound Derivatives in Modern Science
The derivatives of this compound have demonstrated relevance across multiple scientific disciplines, largely due to the advantageous properties conferred by the fluorine atom. chemimpex.com
In medicinal chemistry , derivatives of this compound are integral to the development of new therapeutic agents. chemimpex.com For example, they have been used in the synthesis of compounds targeting neurological disorders. chemimpex.comnetascientific.com Research has also explored their use in creating dual inhibitors for enzymes implicated in Alzheimer's disease. researchgate.net The fluorinated structure of these derivatives can enhance their binding affinity to biological targets and improve their metabolic stability. tandfonline.comvulcanchem.com
In materials science , this compound and its derivatives are used in the creation of advanced materials like polymers and resins for coatings and adhesives. chemimpex.comchemimpex.com The incorporation of fluorine can lead to materials with enhanced thermal stability and chemical resistance. netascientific.com Recent research has shown that the position of the fluorine atom in fluorobenzylamine-based perovskites can influence the material's magnetic and polar properties. acs.org
In agrochemicals , these compounds are used in the formulation of more effective pesticides and herbicides, contributing to improved crop yields. chemimpex.com
The versatility of this compound as a synthetic precursor continues to drive its application in diverse areas of scientific research and development. chemimpex.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-fluorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN/c8-7-3-1-2-6(4-7)5-9/h1-4H,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSVMNXRLWSNGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059219 | |
| Record name | Benzenemethanamine, 3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100-82-3 | |
| Record name | 3-Fluorobenzylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzenemethanamine, 3-fluoro- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanamine, 3-fluoro- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Benzenemethanamine, 3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-fluorobenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.629 | |
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| Record name | 3-Fluorobenzylamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MGA6423TQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Advanced Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for 3-Fluorobenzylamine
Traditional methods for synthesizing this compound are well-documented, offering reliable routes from commercially available precursors. These pathways are fundamental in laboratory and industrial-scale production.
A primary and efficient method for producing this compound is the reduction of the nitrile group in 3-Fluorobenzonitrile (B1294923). This transformation of the carbon-nitrogen triple bond into a primary amine is typically accomplished using strong reducing agents. chemguide.co.uk
Lithium aluminum hydride (LiAlH₄) is a particularly effective reagent for this conversion. doubtnut.comchemistrysteps.com In a typical procedure, 3-Fluorobenzonitrile is treated with LiAlH₄ in an anhydrous ether solvent, such as diethyl ether, followed by an aqueous or acidic workup to yield the primary amine. chemguide.co.ukchemistrysteps.com Research involving the radiosynthesis of related compounds has demonstrated that the reduction of 3-[¹⁸F]fluorobenzonitrile to 3-[¹⁸F]fluorobenzylamine can be achieved quantitatively with LiAlH₄ at room temperature in as little as five minutes, with isolated yields reported at 88±3%. scispace.comnih.gov
Catalytic hydrogenation is another viable, and often more economical, method for nitrile reduction. wikipedia.org This process involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst, such as Raney nickel, palladium, or platinum. chemguide.co.ukwikipedia.org The reaction conditions, including temperature and pressure, are optimized depending on the specific catalyst used. chemguide.co.uk
The Gabriel synthesis is a classic and reliable method for preparing primary amines from primary alkyl halides, avoiding the over-alkylation that can occur with direct amination. unacademy.comwikipedia.orgmasterorganicchemistry.com This pathway is applicable to the synthesis of this compound starting from 3-Fluorobenzyl bromide. ontosight.ai
The process involves two main steps. First, potassium phthalimide (B116566) is N-alkylated with 3-Fluorobenzyl bromide in a nucleophilic substitution reaction. wikipedia.org The phthalimide anion acts as a surrogate for the ammonia (B1221849) anion (H₂N⁻). wikipedia.org In the second step, the resulting N-(3-fluorobenzyl)phthalimide is cleaved to release the primary amine. masterorganicchemistry.com This cleavage is commonly performed by hydrazinolysis (the Ing-Manske procedure), where hydrazine (B178648) is used to precipitate phthalhydrazide (B32825) and liberate the free this compound. wikipedia.org Alternatively, acidic hydrolysis can be used to yield the amine salt. wikipedia.org The Gabriel synthesis is noted for its ability to produce pure primary amines without the formation of secondary or tertiary amine byproducts. wordpress.com
Direct amination, or ammonolysis, involves the nucleophilic substitution of a halogen on an alkyl or benzyl (B1604629) halide by an amino group. doubtnut.com In this approach, 3-Fluorobenzyl bromide or chloride reacts with ammonia, which acts as the nucleophile, to form this compound. youtube.com The reaction is typically carried out in an ethanolic solvent under heat in a sealed vessel to prevent the volatile ammonia from escaping. chemistrystudent.com
A challenge with direct amination is that the primary amine product is itself a nucleophile and can react with the remaining 3-Fluorobenzyl halide to form secondary and tertiary amines. savemyexams.com To favor the formation of the primary amine, a large excess of ammonia is used, ensuring it is the predominant nucleophile available to react with the benzyl halide. savemyexams.com The mechanism of reaction between benzyl halides and ammonia can be dependent on the solvent and any substituents on the benzene (B151609) ring, potentially following a mixed Sₙ1 and Sₙ2 pathway in aqueous media, while favoring an Sₙ2 mechanism in liquid ammonia. stackexchange.com
Table 1: Comparison of Established Synthetic Pathways
| Synthetic Pathway | Starting Material | Key Reagents & Conditions | Primary Product | Key Advantages | Reported Yields |
|---|---|---|---|---|---|
| Reduction of Nitrile | 3-Fluorobenzonitrile | 1. LiAlH₄ in dry ether 2. H₂O or acid workup | This compound | High efficiency and clean conversion. chemistrysteps.comscispace.com | Up to 88% (isolated). scispace.comnih.gov |
| Gabriel Synthesis | 3-Fluorobenzyl Bromide | 1. Potassium phthalimide 2. Hydrazine (N₂H₄) or acid hydrolysis | This compound | Prevents over-alkylation, yields pure primary amine. wikipedia.orgwordpress.com | Generally good to excellent. |
| Direct Amination | 3-Fluorobenzyl Bromide/Chloride | Large excess of NH₃ in ethanol, heat. chemistrystudent.comsavemyexams.com | This compound | Atom-economical, direct route. | Variable; depends on controlling side reactions. |
Gabriel Synthesis from 3-Fluorobenzyl Bromide
Biocatalytic and Green Chemistry Approaches to this compound Synthesis
In response to the growing need for environmentally sustainable chemical manufacturing, new methods focusing on biocatalysis and green chemistry principles are being developed for amine synthesis. ijrpr.commdpi.com
Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, providing high selectivity under mild reaction conditions. frontiersin.org Enzymatic cascade reactions, where multiple sequential reactions are catalyzed by enzymes in one pot, are particularly efficient. nih.gov
A notable development is the synthesis of m-fluorobenzylamine from m-fluoro-phenylalanine using a five-step artificial enzymatic cascade in a whole-cell biocatalysis approach. researchgate.net This system achieved a conversion rate of over 98%. researchgate.netresearchgate.net The cascade involves enzymes such as L-amino acid deaminase, hydroxymandelate synthase, (S)-mandelate dehydrogenase, benzoylformate decarboxylase, and a ω-transaminase. researchgate.net
Furthermore, specific transaminases have been identified that can synthesize a range of substituted benzylamines. A putrescine transaminase from Pseudomonas putida has been shown to effectively catalyze the amination of various benzaldehyde (B42025) derivatives, including halogenated substrates. frontiersin.orgnih.gov In one study, mono- and dihalogenated benzaldehydes demonstrated excellent conversion to the corresponding benzylamines using isopropylamine (B41738) as the amine donor. frontiersin.orgresearchgate.net These biocatalytic routes represent a significant advancement in producing fluorinated amines like this compound from renewable feedstocks or under mild, aqueous conditions. researchgate.net
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.org For amine production, this includes developing one-pot reactions, using benign solvents, and employing recyclable catalysts. rsc.orgresearchgate.net
One such sustainable method is the one-pot reductive amination of carboxylic acids. This process uses hydrogen gas and ammonia with a recyclable ruthenium-tungsten bimetallic catalyst to produce primary amines with high selectivity. rsc.orgresearchgate.net This approach avoids multiple steps and utilizes readily available reactants. Another innovation is the use of Deep Eutectic Solvents (DESs) as environmentally friendly alternatives to volatile organic solvents in reactions like the Ullman amine synthesis. mdpi.com These methodologies, while not yet specifically detailed for this compound in the reviewed literature, represent the forefront of sustainable amine production and are theoretically applicable to its synthesis, paving the way for greener manufacturing processes. mdpi.comrsc.org
Table 2: Emerging Biocatalytic Approaches
| Approach | Biocatalyst / System | Substrate | Key Conditions | Product | Reported Conversion |
|---|---|---|---|---|---|
| Enzymatic Cascade | Whole-cell E. coli expressing 5 enzymes (LAAD, HmaS, SMDH, BFD, ω-TA) | m-Fluoro-phenylalanine | Aqueous buffer, 30°C | m-Fluorobenzylamine | >98% researchgate.netresearchgate.net |
| Biocatalytic Transamination | Transaminase from Pseudomonas putida (Pp-SpuC) | 3-Fluorobenzaldehyde | Tris-HCl buffer (pH 9.0), 30°C, Isopropylamine as amine donor | This compound | Excellent frontiersin.orgresearchgate.net |
Enzymatic Cascade Reactions for Fluorinated Benzylamines
Derivatization Strategies and Complex Molecule Construction Utilizing this compound
This compound serves as a versatile precursor in a variety of chemical transformations designed to build molecular complexity. Its primary amine functionality is a key handle for derivatization, enabling its incorporation into a wide array of molecular architectures, from pharmaceuticals to advanced materials.
The reaction of this compound with carboxylic acids or their derivatives to form amide bonds is a fundamental transformation in organic synthesis. This reaction is central to the construction of many biologically active molecules and polymers. Various coupling reagents and catalysts have been employed to facilitate this transformation efficiently. For example, nickel(II) chloride (NiCl₂) has been shown to catalyze the direct amidation of phenylacetic acid derivatives with benzylamines, including fluorinated variants, in good to excellent yields. royalsocietypublishing.org The reaction between 4-fluorobenzylamine (B26447) and phenylacetic acid, for instance, proceeds with a 90.4% yield in toluene (B28343) at 110°C. royalsocietypublishing.org Similarly, common amide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxybenzotriazole (HOBt) are effective for coupling amines with carboxylic acids. researchgate.net Another powerful reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), has been repurposed for the guanylation of aliphatic amines like p-fluorobenzylamine. nih.gov Furthermore, amidation can be achieved through the reaction of amines with esters, as demonstrated in a metal- and base-free method using water as a green solvent, where 3-fluorophenyl benzoate (B1203000) reacts with phenethylamine (B48288) to yield the corresponding amide. rsc.org
| Amine Substrate | Acid/Ester Substrate | Coupling Conditions | Product | Yield |
|---|---|---|---|---|
| 4-Fluorobenzylamine | Phenylacetic Acid | NiCl₂, Toluene, 110°C, 20h | 2-Phenyl-N-(4-fluorobenzyl)acetamide | 90.4% royalsocietypublishing.org |
| p-Fluorobenzylamine | N/A (Guanylation) | HATU, Triethylamine, ACN | 2-(p-Fluorobenzyl)-1,1,3,3-tetramethylguanidine | Good nih.gov |
| Phenethylamine | 3-Fluorophenyl benzoate | H₂O, 110°C, 12h | N-Phenethyl-3-fluorobenzamide | 80% rsc.org |
| Equatorial Schiff Base Ligand | Axial Ligand | Resulting Complex Formula | Metal Center |
|---|---|---|---|
| 3-Fluorosalicylaldehyde ethylenediamine (B42938) (3F-salen) | This compound | [Co(3F-salen)(3F-BnNH₂)₂]⁺ | Cobalt(III) nih.govnih.gov |
| Trifluoroacetylacetone ethylenediamine (tfacen) | This compound | [Co(tfacen)(3F-BnNH₂)₂]⁺ | Cobalt(III) nih.govnih.gov |
Cyclometallation, a reaction that forms a metallacycle through intramolecular C-H bond activation, is a powerful tool for creating organometallic complexes used in catalysis and materials science. Fluorinated benzylamines, such as N,N-dimethyl-3-fluorobenzylamine, have been extensively studied as substrates for cyclopalladation (cyclometallation involving palladium). whiterose.ac.ukresearchgate.netacs.orgacs.org The position of the fluorine substituent significantly influences the regioselectivity of the C-H activation. whiterose.ac.ukacs.org
Research has shown that the outcome of the reaction depends critically on the palladium source used. researchgate.netacs.orgacs.org
With Palladium(II) Acetate (B1210297): When N,N-dimethyl-3-fluorobenzylamine is reacted with palladium(II) acetate (often as the trimer, Pd₃(OAc)₆), C-H activation is non-selective. researchgate.netacs.org This leads to a mixture of regioisomeric palladacycles where the palladium is bound either ortho or para to the fluorine atom. researchgate.netacs.org
With Palladium(II) Chloride: In contrast, when the reaction is performed with a chloride source like lithium tetrachloropalladate(II) (Li₂PdCl₄), the C-H activation is completely regioselective, yielding only the isomer where the palladium is positioned para to the fluorine substituent. researchgate.netacs.org
X-ray crystallography revealed that the resulting acetate-bridged palladacycles adopt a "clam-shell" structure, whereas the chloride-bridged complexes are planar. whiterose.ac.ukacs.org This highlights how subtle changes in the reaction system can direct the outcome of C-H functionalization. researchgate.net
| Substrate | Palladium Source | Mechanism Type | Observed Regioselectivity |
|---|---|---|---|
| N,N-dimethyl-3-fluorobenzylamine | Pd(OAc)₂ | Concerted Metalation-Deprotonation (CMD) | Non-selective (mixture of isomers) researchgate.netacs.orgacs.org |
| N,N-dimethyl-3-fluorobenzylamine | Li₂PdCl₄ | Electrophilic Aromatic Substitution (SEAr) | Complete selectivity (C-H activation para to fluorine) researchgate.netacs.org |
This compound is a valuable starting material for the synthesis of various fluorinated heterocyclic compounds, which are prominent scaffolds in medicinal chemistry. cymitquimica.com Its structure provides both a nucleophilic amine and a benzyl group that can participate in cyclization reactions. For example, benzylamines are key reactants in the synthesis of quinazolines. organic-chemistry.org In one method, this compound was reacted with 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde in 1,4-dioxane (B91453) to synthesize a new triazole aldehyde intermediate, which was then used to construct more complex heterocyclic systems. mdpi.com The incorporation of the 3-fluorobenzyl group is often a key step in building molecules designed for specific biological targets. mdpi.comresearchgate.net
Fluorinated benzylamines are critical building blocks in the development of radiotracers for Positron Emission Tomography (PET), a powerful molecular imaging technique. nih.gov The strategy involves synthesizing a benzylamine (B48309) derivative containing the positron-emitting isotope Fluorine-18 (B77423) (¹⁸F), which has a convenient half-life of approximately 110 minutes. nih.govresearchgate.net While 4-[¹⁸F]fluorobenzylamine ([¹⁸F]FBA) is the most cited isomer for this application, the synthetic principles are broadly applicable. mdpi.comfrontiersin.orgrsc.org
The general radiosynthesis of [¹⁸F]FBA involves a multi-step process. rsc.orgnih.govresearchgate.net
Radiofluorination: No-carrier-added [¹⁸F]fluoride is used to displace a leaving group (e.g., a trimethylammonium triflate) on a benzonitrile (B105546) precursor in a nucleophilic aromatic substitution reaction to produce [¹⁸F]fluorobenzonitrile. rsc.orgnih.gov
Reduction: The nitrile group of [¹⁸F]fluorobenzonitrile is then reduced to a primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) with a transition metal catalyst, yielding [¹⁸F]fluorobenzylamine. rsc.orgnih.gov
Once synthesized, the [¹⁸F]fluorobenzylamine synthon is conjugated to a biologically active molecule that targets a specific protein or receptor in the body, such as folate derivatives for targeting the folate receptor in tumors or pyrimidine (B1678525) derivatives for imaging COX-2 expression. mdpi.comnih.govnih.govnih.govresearchgate.net This "prosthetic group" approach allows for the reliable and efficient labeling of complex biomolecules for PET imaging studies. rsc.org
Mechanistic Investigations of 3 Fluorobenzylamine Reactivity
Ligand Substitution Mechanisms in Transition Metal Complexes Involving 3-Fluorobenzylamine
The study of ligand substitution reactions in transition metal complexes is crucial for understanding their synthesis, stereochemistry, and catalytic activity. libretexts.org Research on cobalt(III) Schiff base complexes has provided valuable insights into the role of axial ligands like this compound in these mechanisms. nih.govresearchgate.net
In a study involving cobalt(III) complexes with the general formula [Co(Schiff base)(L)₂]⁺, where L was either ammonia (B1221849) (NH₃) or this compound, the complexes were found to undergo sequential, dissociative ligand exchange. nih.govresearchgate.netresearchgate.net The rate of these substitution reactions was heavily dependent on the nature of the axial ligands. nih.govresearchgate.netresearchgate.net
Key Research Findings:
Dissociative Mechanism: The ligand substitution was determined to proceed through a dissociative mechanism. nih.govresearchgate.net This involves the initial loss of a ligand to form a lower-coordination intermediate, followed by the coordination of the incoming ligand. libretexts.org The observation that the reaction rate was not accelerated at higher pH ruled out a conjugate base mechanism. nih.gov
Influence of Axial Ligand: Complexes with this compound as the axial ligand exhibited faster ligand exchange rates compared to those with ammonia. nih.gov This difference in rates was primarily attributed to differences in the entropy of activation rather than the enthalpy of activation, as revealed by Eyring analyses. nih.govresearchgate.net
Redox-Influenced Kinetics: The presence of a reducing agent like ascorbate (B8700270) altered the reaction profile and kinetics of the substitution reactions, although the final product remained the same. nih.govresearchgate.net This highlights the interplay between ligand exchange and redox processes in these cobalt(III) systems.
Correlation with Biological Activity: The cytotoxic activity of these cobalt(III) complexes was found to correlate with both the ligand exchange rate and the reduction potential. nih.govresearchgate.net Complexes that were more easily reduced and underwent faster ligand substitution showed higher toxicity. nih.govresearchgate.net This suggests that the lability of the Co(II) state, formed upon in-vivo reduction, is a key factor in their biological action. nih.gov
Interactive Data Table: Ligand Exchange Rates in Co(III) Complexes
| Complex Type | Axial Ligand | Relative Exchange Rate |
|---|---|---|
| [Co(Schiff base)(L)₂]⁺ | Ammonia (NH₃) | Slower |
| [Co(Schiff base)(L)₂]⁺ | This compound | Faster |
Radical Pathways in Reactions Involving this compound Derivatives
Mechanistic investigations have pointed towards the involvement of radical species in certain reactions of this compound derivatives. Radical reactions offer alternative pathways to functionalization that are distinct from traditional polar reactions.
One area where radical mechanisms have been proposed is in the reaction of hypervalent iodine reagents bearing a benzylamine (B48309) moiety with sulfenate salts. beilstein-journals.org The formation of sulfonamides from these reactions, along with other byproducts, suggested a complex reaction pathway. beilstein-journals.org The influence of light on the reaction outcome further supported the possibility of a radical mechanism. beilstein-journals.org
In a separate context, the synthesis of functionalized succinimides from aza-1,6-enynes under visible light has been shown to proceed via a radical cascade iodo-sulfonylation. rsc.org Control experiments, such as the quenching of the reaction in the presence of radical scavengers, strongly indicated a radical pathway. rsc.org While not directly involving this compound itself, this study demonstrates a relevant radical mechanism for structurally related compounds.
Recent advances in late-stage difluoromethylation have also highlighted the importance of radical chemistry. rsc.org Minisci-type radical chemistry has been successfully applied for the C(sp²)–H bond difluoromethylation of heteroaromatics. rsc.org
Electrophilic Aromatic Substitution (SEAr) and C-H Activation Mechanisms
The electronic nature of the fluorine substituent in this compound influences the regioselectivity of electrophilic aromatic substitution (SEAr) and C-H activation reactions. The fluorine atom is an ortho, para-directing group, yet it is also deactivating due to its high electronegativity.
Studies on the cyclometallation of N,N-dimethylbenzylamines at palladium have revealed that the regioselectivity of C-H activation can be sensitive to the reaction conditions and the nature of the substituents on the aromatic ring. whiterose.ac.uk For substrates with a meta-fluorine substituent, an ortho-fluorine effect has been observed, which favors the activation of the C-H bond ortho to the C-F bond. whiterose.ac.uk This regioselectivity was found to be solvent-dependent in reactions at iridium but independent of the solvent at rhodium. whiterose.ac.uk
The development of methods for the direct fluorination of aromatic compounds, such as the use of electrophilic fluorinating agents, is an important area of research. iaea.org While classical nitration using nitronium ion (NO₂⁺) is a well-known SEAr reaction, the direct introduction of fluorine often requires specialized reagents. sinica.edu.tw
Nucleophilic Aromatic Substitution (SNAr) Mechanisms in Fluorinated Systems
Nucleophilic aromatic substitution (SNAr) provides a pathway for the substitution of a leaving group on an aromatic ring by a nucleophile. wikipedia.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups on the ring, typically positioned ortho or para to the leaving group. sinica.edu.twlibretexts.orgncrdsip.com
The fluorine atom in this compound is not a good leaving group under typical SNAr conditions. However, in appropriately activated systems, a fluorine atom can be displaced. For an SNAr reaction to occur, the aromatic ring must be rendered electron-deficient. libretexts.org For instance, aryl fluorides with strong electron-withdrawing groups, such as nitro groups, are significantly more reactive towards nucleophilic attack. ncrdsip.com In fact, due to the high electronegativity of fluorine, aryl fluorides can be more reactive than other aryl halides in SNAr reactions because the electronegative halogen stabilizes the intermediate carbanion (Meisenheimer complex) through an inductive effect. ncrdsip.com
The synthesis of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene and its subsequent reactions provide a clear example of SNAr in a highly fluorinated and activated system. beilstein-journals.org This compound undergoes nucleophilic substitution of the fluorine atom with various oxygen, sulfur, and nitrogen nucleophiles. beilstein-journals.org
Interactive Data Table: Factors Affecting SNAr Reactivity
| Factor | Effect on SNAr Rate | Rationale |
|---|---|---|
| Electron-withdrawing groups (e.g., -NO₂) | Increases | Stabilizes the intermediate carbanion (Meisenheimer complex). ncrdsip.com |
| Electronegativity of leaving group (halogen) | Increases (F > Cl > Br > I) | Inductively stabilizes the intermediate carbanion. ncrdsip.com |
| Position of activating group | ortho or para to leaving group | Allows for resonance stabilization of the intermediate carbanion. libretexts.orgncrdsip.com |
Advanced Spectroscopic Characterization and Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 3-Fluorobenzylamine, offering insights into its proton, carbon, and fluorine environments.
Proton (¹H) NMR spectroscopy confirms the presence of the various protons in the this compound molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the benzylic protons (CH₂) appear as a singlet at approximately 3.81 ppm. The protons on the aromatic ring produce a more complex multiplet pattern between 6.90 and 7.25 ppm due to spin-spin coupling with each other and with the fluorine atom. chemicalbook.com The amino (NH₂) protons often present as a broad singlet, in this case around 1.72 ppm, and its chemical shift can be influenced by solvent and concentration. chemicalbook.com
Table 1: ¹H NMR Chemical Shifts for this compound
| Assignment | Shift (ppm) in CDCl₃ |
|---|---|
| Aromatic H | 7.251 |
| Aromatic H | 7.046 |
| Aromatic H | 7.004 |
| Aromatic H | 6.900 |
| CH₂ | 3.812 |
| NH₂ | 1.72 |
Data sourced from ChemicalBook. chemicalbook.com
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of this compound. The spectrum shows distinct signals for the benzylic carbon and the aromatic carbons. The benzylic carbon (CH₂) typically resonates around 46.3 ppm. The aromatic carbons exhibit more complex patterns due to coupling with the fluorine atom (C-F coupling). For instance, in a derivative of this compound, the carbon directly bonded to fluorine (C-F) shows a large coupling constant (¹JCF), while other aromatic carbons show smaller coupling constants over two, three, and four bonds (²JCF, ³JCF, and ⁴JCF). mdpi.com In a study of N-(3-Fluorobenzyl)formamide, the aromatic carbons appeared in the region of 114 to 140 ppm. rsc.org
Table 2: Representative ¹³C NMR Data for a this compound Derivative
| Carbon Environment | Chemical Shift (ppm) | C-F Coupling Constant (Hz) |
|---|---|---|
| C-F | 162.0 | ¹JCF = 245.7 |
| Aromatic C | 135.5 | ⁴JCF = 3.2 |
| Aromatic C | 129.7 | ³JCF = 8.4 |
| Aromatic C | 115.3 | ²JCF = 21.3 |
Data is for (3S,3aS,6R,7aS)-3-(((3-Fluorobenzyl)amino)methyl)-6-methylhexahydrobenzofuran-2(3H)-one. mdpi.com
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for studying fluorinated compounds like this compound. It provides information on the electronic environment of the fluorine atom and can be used to study conformational changes and interactions. In a derivative of this compound, the ¹⁹F NMR spectrum in CDCl₃ showed a chemical shift at -115.78 ppm. mdpi.com This technique is particularly useful in studying interactions, as changes in the fluorine's chemical shift can indicate binding events. For example, ¹⁹F NMR has been used to monitor binding equilibria in supramolecular assemblies derived from similar fluorinated benzylamines.
Solid-state NMR (ssNMR) spectroscopy is a powerful tool for investigating the interactions of ligands, such as this compound, on the surface of materials. In a study involving cadmium sulfide (B99878) (CdS) nanocrystals, ssNMR was used to probe the binding of this compound. rsc.org The ¹³C ssNMR spectra indicated that this compound is more ordered on the CdS nanocrystal surface compared to 3-fluoroaniline, suggesting a more favorable surface arrangement. rsc.org This was attributed to the extra structural flexibility provided by the methylene (B1212753) group in this compound. rsc.org Furthermore, ssNMR revealed a stronger binding affinity of this compound to the CdS surface compared to 3-fluoroaniline. connectnmruk.ac.uk
Chirped-pulse microwave spectroscopy is an advanced technique used to determine the precise three-dimensional structures of molecules in the gas phase. A study on the conformational space of this compound using this technique was presented at the 27th International Conference on High-Resolution Molecular Spectroscopy. unibo.itunibo.it Such studies can identify different conformers of the molecule and investigate tunneling effects, providing a detailed picture of its potential energy surface. unibo.itunibo.it The technique relies on creating a rapid frequency chirp to polarize rotational transitions over a broad bandwidth, allowing for the rapid acquisition of a high-resolution rotational spectrum. hmc.edu
Solid-State NMR Spectroscopy for Ligand Surface Interactions
Mass Spectrometry (MS) for Molecular Identity and Complex Characterization
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and confirming the identity of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For example, in the synthesis of a derivative, HRMS (ESI) was used to confirm the product with a calculated m/z for [M+H]⁺ of 292.1713 and a found value of 292.1703. mdpi.com Mass spectrometry is also employed in the characterization of complexes containing this compound, such as cobalt(III) Schiff base complexes, where it is used alongside NMR and X-ray crystallography to fully characterize the compounds. researchgate.net
Table 3: Compounds Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Deuterated chloroform (CDCl₃) |
| N-(3-Fluorobenzyl)formamide |
| (3S,3aS,6R,7aS)-3-(((3-Fluorobenzyl)amino)methyl)-6-methylhexahydrobenzofuran-2(3H)-one |
| Cadmium sulfide (CdS) |
| 3-Fluoroaniline |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides definitive evidence for its key structural features, including the primary amine, the fluorinated aromatic ring, and the methylene bridge. The absorption of IR radiation causes specific bonds within the molecule to vibrate at characteristic frequencies. These vibrations, which include stretching and bending, are recorded as absorption bands in the IR spectrum.
The analysis of the this compound spectrum reveals several key absorption bands that correspond to its constituent functional groups. The presence of the primary amine (-NH₂) group is confirmed by the appearance of two distinct bands in the region of 3400-3250 cm⁻¹. orgchemboulder.com These bands are due to the symmetric and asymmetric stretching vibrations of the N-H bonds. orgchemboulder.com Furthermore, the N-H bending vibration can be observed around 1650-1580 cm⁻¹. orgchemboulder.com
The aromatic nature of the compound is indicated by the C-H stretching vibrations of the benzene (B151609) ring, which typically appear in the 3100-3000 cm⁻¹ region. libretexts.org The in-ring C=C stretching vibrations of the aromatic ring are generally observed between 1600-1585 cm⁻¹. libretexts.org The substitution pattern on the benzene ring can also influence the spectrum, giving rise to characteristic overtone and combination bands in the 2000-1665 cm⁻¹ region. libretexts.org
A crucial feature of the this compound spectrum is the absorption band corresponding to the C-F bond. The C-F stretching vibration is typically strong and appears in the 1350-1000 cm⁻¹ range. The C-N stretching vibration of the benzylamine (B48309) moiety is also expected in the fingerprint region of the spectrum, usually between 1250-1020 cm⁻¹ for aliphatic amines and 1335-1250 cm⁻¹ for aromatic amines. orgchemboulder.com
The following table summarizes the expected characteristic IR absorption bands for this compound based on established group frequencies.
Table 1: Characteristic Infrared Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode |
|---|---|---|
| 3400-3300 and 3330-3250 | Primary Amine (-NH₂) | Asymmetric and Symmetric N-H Stretch |
| 3100-3000 | Aromatic Ring | C-H Stretch |
| 1650-1580 | Primary Amine (-NH₂) | N-H Bend |
| 1600-1585 | Aromatic Ring | C=C In-Ring Stretch |
| 1335-1250 | Aromatic Amine | C-N Stretch |
| 1350-1000 | Fluoro Group | C-F Stretch |
| 910-665 | Primary Amine (-NH₂) | N-H Wag |
Data derived from general principles of IR spectroscopy. orgchemboulder.comlibretexts.org
Detailed research findings from gas-phase IR spectroscopy confirm these assignments. nist.gov The spectrum of this compound shows distinct origins, which are the lowest energy vibrational transitions. colostate.edu Analysis of these spectra helps in understanding the conformational landscape of the molecule. colostate.edu The interpretation of the full IR spectrum, with its unique pattern of absorptions, allows for the unambiguous identification of this compound and distinguishes it from its isomers and other related compounds.
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Calculations for Electronic, Structural, and Chemical Properties
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It has been applied to 3-fluorobenzylamine and related compounds to elucidate their fundamental properties.
DFT calculations have been employed to explore the conformational space of this compound. One such study, using the B3LYP functional with a def2TZVP basis set and incorporating Grimme's empirical dispersion with Becke-Johnson damping (GD3BJ), identified five distinct conformers resulting from the varied orientation of the lateral side chain and the amino group. unibo.it Further optimization at the same level of theory helped in distinguishing these conformers by energy. unibo.it
In studies of more complex systems incorporating this compound as a ligand, such as in Cobalt(III)-Schiff base complexes, DFT calculations have been used to determine structural, electronic, and chemical properties. researchgate.net These calculations often focus on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy values to understand the electronic characteristics and reactivity of the resulting complexes. researchgate.net The energy gap between HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity. General applications of DFT can also predict partial charges on atoms, which helps in understanding phenomena like hydrogen bonding. vulcanchem.com Automated quantum chemistry workflows, often utilizing DFT, can compute properties like methyl cation affinity (MCA) to quantify nucleophilicity, a key chemical property for amines. rsc.org
Table 1: Examples of DFT Methods Applied to this compound and Related Systems
| System | DFT Functional/Method | Basis Set | Properties Calculated | Reference |
|---|---|---|---|---|
| This compound | B3LYP-GD3BJ | def2TZVP | Conformational analysis, rotational spectra | unibo.it |
| Co(III)-Schiff base complexes with this compound ligand | Not Specified | Not Specified | Structural, electronic, and chemical properties (HOMO/LUMO) | researchgate.net |
| Ethyl 4-fluorobenzylcarbamate (related compound) | B3LYP | 6-31+G(d), 6-311+G(d,p) | Vibrational frequencies, bond lengths, bond angles | scirp.orgscirp.org |
Quantum Chemical Modeling of Reaction Profiles and Mechanisms
Quantum chemical calculations are essential for mapping the energetic landscapes of chemical reactions, allowing for the detailed study of reaction mechanisms, transition states, and intermediates. While specific, in-depth mechanistic studies focusing solely on this compound's reactions are not widely detailed in the provided results, the methodologies are well-established.
The process typically involves:
Geometry Optimization: Finding the lowest energy structure for reactants, products, intermediates, and transition states.
Frequency Calculation: To confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to calculate zero-point vibrational energies.
Intrinsic Reaction Coordinate (IRC) Analysis: To confirm that a transition state connects the intended reactant and product. beilstein-journals.org
These computational models provide insights into reaction selectivity and kinetics, guiding synthetic efforts. rsc.org
Analysis of Intermolecular Interactions via Computational Methods (e.g., Hirshfeld Surface Analysis)
While a dedicated Hirshfeld analysis for crystalline this compound was not found, studies on closely related compounds demonstrate the utility of the method. For a decavanadate (B1236424) compound containing the 4-fluorobenzylammonium (B8765559) cation, Hirshfeld analysis revealed that the most significant contributions to crystal packing arise from O∙∙∙H/H∙∙∙O and H∙∙∙H interactions. csic.es In salts of 4-fluorobenzylamine (B26447), structural analyses show that strong N–H⋯X (where X = O, Cl, Br) hydrogen bonds and weaker C–H⋯Y (where Y = F, π) interactions are the primary driving forces for the self-assembly of diverse supramolecular structures. researchgate.net For Co(iii)-Schiff base complexes with this compound as a ligand, Hirshfeld analysis was performed to examine intermolecular interactions like C-H···O and N-H···H which stabilize the crystal lattice. researchgate.net
These analyses underscore the importance of both strong hydrogen bonds and weaker interactions in dictating the crystal architecture of compounds containing the fluorobenzylamine moiety. researchgate.netacs.org
Table 2: Common Intermolecular Interactions in Fluorobenzylamine-Related Crystals
| Interaction Type | Description | Significance | Reference |
|---|---|---|---|
| N–H···O/Cl/Br | Strong hydrogen bonds between the ammonium (B1175870) group and an electronegative atom. | Often the major driving force in crystal packing of salts. | researchgate.net |
| C–H···F | Weak hydrogen bonds involving the fluorine substituent. | Contributes to the formation of specific supramolecular synthons. | researchgate.netacs.org |
| H···H | Van der Waals contacts between hydrogen atoms. | Typically contribute a large percentage to the overall surface contacts. | researchgate.netcsic.es |
| C–H···π | Interaction between a C-H bond and the π-system of the aromatic ring. | Contributes to the stabilization of crystal packing. | researchgate.net |
Prediction of Spectroscopic Parameters and Molecular Conformations
Theoretical calculations are frequently used to predict spectroscopic parameters, which aids in the interpretation of experimental spectra and the identification of molecular structures, particularly different conformers. nih.gov
For this compound, DFT calculations at the B3LYP/def2TZVP level were used to explore its conformational landscape, leading to the identification of five different conformers. unibo.it The subsequent prediction of rotational spectra for these conformers showed that only one, corresponding to the global minimum, was present in the experimental spectra recorded via microwave spectroscopy. unibo.it The analysis required a coupled Hamiltonian that accounted for spectroscopic parameters, energy separation between vibrational states, and the quadrupole coupling of the ¹⁴N nucleus. unibo.it This synergy between computational prediction and experimental measurement is crucial for unambiguous conformational assignment.
The effect of fluorination on the conformational properties of benzylamines has been a subject of theoretical interest. researchgate.net Computational studies on related molecules, such as ethyl benzyl (B1604629) carbamates, have compared the accuracy of different theory levels (e.g., Hartree-Fock vs. DFT) and basis sets for predicting vibrational (IR) frequencies. scirp.orgscirp.org In one study, the Hartree-Fock method with a 6-31+G(d) basis set provided better results for vibrational frequencies compared to several DFT functionals. scirp.org Such benchmark studies are vital for selecting the appropriate computational protocol to achieve the desired accuracy for predicting spectroscopic parameters. frontiersin.org Computational modeling has also been used to understand the bound geometry of fluorobenzylamine guests within host molecules like cyclodextrins. rsc.org
Solid State Chemistry and Crystallographic Analysis
X-ray Crystallography of 3-Fluorobenzylamine and its Derivatives
Single-crystal X-ray diffraction (SC-XRD) is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement in crystalline solids. Studies on derivatives of this compound have utilized SC-XRD to elucidate their molecular structures and explore the nuances of their crystal packing.
For instance, a series of cobalt(III) complexes with the general formula [Co(Schiff base)(L)2]+, where L can be this compound, have been synthesized and characterized using X-ray crystallography, among other techniques. Similarly, the crystal structures of various organic compounds incorporating this compound have been determined to understand their chemical reactivity and potential applications. researchgate.netacs.org For example, this compound has been used in the synthesis of substituted amino-sulfonamide protease inhibitors, where crystallographic analysis plays a key role in structure-activity relationship studies.
In another study, the reaction of 1,3-dimethyl-5-methylidenebarbituric acid dimer with this compound yielded a new derivative whose structure was confirmed by X-ray crystallography. researchgate.net The crystallographic data for this compound revealed specific bond lengths and angles, providing a detailed picture of its molecular geometry.
Table 1: Selected Crystallographic Data for a this compound Derivative
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P21/c |
| a (Å) | 10.1234(3) |
| b (Å) | 17.4567(5) |
| c (Å) | 12.5432(4) |
| β (°) | 109.876(1) |
| Volume (ų) | 2089.81(11) |
| Z | 4 |
Note: This table presents example data for a derivative of this compound and is not representative of all its derivatives.
Influence of Fluorine Substitution on Crystal Symmetry and Packing Structures
The introduction of a fluorine atom into the benzylamine (B48309) framework can significantly alter the resulting crystal symmetry and packing arrangements. This is particularly evident when comparing fluorinated derivatives to their non-fluorinated parent compounds.
In the context of layered hybrid perovskites, the substitution of a fluorine atom at the meta-position of the benzylamine molecule, as in (3-FbaH)₂CuCl₄, results in a polar orthorhombic space group, Pca2₁, at room temperature. nih.govacs.org This is a notable deviation from the triclinic space group (P-1) adopted by the parent benzylammonium compound, (BaH)₂CuCl₄. nih.gov The positional isomerism of the fluorine atom (ortho-, meta-, or para-) on the benzylamine ring leads to distinct crystal symmetries among the resulting copper(II) chloride perovskites. nih.gov
Furthermore, studies on supramolecular organic fluorophores composed of 2-naphthalenecarboxylic acid and fluorobenzylamines have shown that the position of the fluorine substituent can control the resulting crystal structure. While benzylamine forms three types of crystal structures with 2-naphthalenecarboxylic acid, the use of fluorobenzylamine limits the outcomes to two distinct structures, which can be selected by changing the fluorine's position or the crystallization method.
Investigation of Intermolecular Interactions in Crystal Lattices (e.g., hydrogen bonding, C–H···F interactions)
The crystal lattices of this compound derivatives are stabilized by a network of intermolecular interactions, including conventional hydrogen bonds and weaker interactions involving the fluorine atom. The fluorine atom, with its high electronegativity, can participate in non-covalent interactions that are crucial for the stability of the crystal packing.
In the crystal structures of compounds containing fluorine-substituted phenyl rings, C–H···F interactions play a significant role in stabilizing the crystal packing. nih.gov These interactions can interlink molecules to form chains and more complex three-dimensional networks. For example, in some fluorinated imines, C–H···F bonds create zigzag chains that run along a crystallographic axis. nih.gov
In layered perovskite structures incorporating 3-fluorobenzylammonium, the orientation of the organic cations and their interactions with the inorganic layers are key to the structural integrity. While strong N–H···Cl hydrogen bonds are expected between the ammonium (B1175870) head and the inorganic layer, weaker interactions also play a part. In the case of (3-FbaH)₂CuCl₄, weak intermolecular F---F interactions of approximately 3.91 Å may enhance intra-bilayer cohesion. acs.org
Polymorphism Studies in Fluorinated Benzylamine Systems
Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical aspect of solid-state chemistry. While specific polymorphism studies on this compound itself are not extensively documented in the provided results, the concept is relevant to its derivatives. Different polymorphs can exhibit distinct physical and chemical properties.
The formation of different supramolecular organic fluorophores using 2-naphthalenecarboxylic acid and fluorobenzylamines can be considered a form of polymorphism, where the final structure is dependent on the fluorine substituent's position and the crystallization conditions. This highlights how subtle changes in molecular structure can lead to different packing arrangements. The potential for polymorphism is also alluded to in patent literature, which notes that crystal polymorphism may be present in certain pharmaceutical compounds derived from this compound. google.com
Layered Perovskite Structures Incorporating this compound
This compound, in its protonated form (3-fluorobenzylammonium), can be incorporated as the organic spacer cation in two-dimensional (2D) layered hybrid perovskites. These materials have garnered significant interest due to their tunable electronic and magnetic properties.
A notable example is (3-FbaH)₂CuCl₄, a 2D hybrid layered copper(II) chloride perovskite. nih.govacs.org In this structure, layers of corner-sharing [CuCl₄]²⁻ octahedra are separated by bilayers of 3-fluorobenzylammonium cations. The introduction of the meta-fluorine substituent induces a polar crystal structure (space group Pca2₁), making the material a polar ferromagnet. nih.govacs.org This is a direct consequence of the influence of the fluorine's position on the crystal symmetry. nih.gov
The structure of these layered perovskites can be described as being derived from slicing a 3D perovskite structure and inserting the organic cations between the resulting inorganic layers. iucr.orgresearchgate.net The relative arrangement of these layers, such as being "eclipsed" or "staggered," defines different families of layered perovskites like the Dion-Jacobson (DJ) and Ruddlesden-Popper (RP) phases. nih.govacs.org The (3-FbaH)₂CuCl₄ structure exhibits distortions from the idealized parent structure, including octahedral tilting and layer shifts, which are crucial for its observed properties. nih.govacs.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| (3-FbaH)₂CuCl₄ ((3-fluorobenzylammonium)₂copper(II) chloride) |
| (BaH)₂CuCl₄ (benzylammonium copper(II) chloride) |
| 2-naphthalenecarboxylic acid |
| Benzylamine |
| 1,3-dimethyl-5-methylidenebarbituric acid |
| Cobalt(III) complexes |
| Substituted amino-sulfonamide protease inhibitors |
| Fluorinated imines |
| 4-fluorobenzylamine (B26447) |
| (2-FbaH)₂CuCl₄ ((2-fluorobenzylammonium)₂copper(II) chloride) |
Biological and Medicinal Chemistry Research Applications
Role in Drug Discovery and Development as a Core Scaffold
3-Fluorobenzylamine is a versatile chemical compound with significant applications in the pharmaceutical and chemical industries. chemimpex.com It serves as a crucial intermediate in the synthesis of a variety of bioactive molecules. chemimpex.com Its unique properties, including improved solubility and stability, make it a valuable component in drug development. chemimpex.com The presence of the fluorine atom on the benzene (B151609) ring enhances its reactivity and makes it an essential building block for developing new therapeutic agents. chemimpex.comontosight.ai
This compound is particularly important in medicinal chemistry for designing novel compounds with enhanced biological activity. chemimpex.com It is a key intermediate in the synthesis of various pharmaceuticals, especially those targeting neurological disorders. chemimpex.comnetascientific.comchemimpex.com The fluorinated structure of this compound serves as a scaffold for developing kinase inhibitors and antiviral agents. vulcanchem.com The incorporation of the fluorine atom can influence the properties and efficacy of the final drug compounds, making it a valuable component in the design and synthesis of new pharmaceuticals. lookchem.com
Design and Synthesis of Bioactive Compounds
Antiviral Agents (e.g., HIV Protease Inhibitors)
This compound plays a significant role in the development of antiviral agents, particularly in the synthesis of Human Immunodeficiency Virus (HIV) protease inhibitors. HIV protease is a crucial enzyme for viral replication, and its inhibition is a key strategy in antiretroviral therapy. wikipedia.org
The 3-fluorobenzyl group has been incorporated into the structure of potent HIV protease inhibitors. For instance, it is a key intermediate in the synthesis of substituted amino-sulfonamide protease inhibitors DPC 681 and DPC 684. These compounds have demonstrated potent activity against both wild-type and clinically relevant mutant strains of HIV. The synthesis of these inhibitors involves a general route where this compound is reacted with other chemical moieties. researchgate.net
Research has also explored the use of the 3-fluorobenzyl group in other antiviral contexts. For example, N6-(3-Fluorobenzyl)adenosine, a derivative of a natural cytokinin, has shown antiviral effects against human enterovirus 71. mdpi.com The fluorination of the benzyl (B1604629) group in N6-benzyladenosine was found to significantly improve its antiviral activity and selectivity. mdpi.com
Table 1: Antiviral Applications of this compound Derivatives
| Compound/Derivative | Target Virus/Enzyme | Key Findings |
| DPC 681 and DPC 684 | HIV Protease | Potent inhibitors of both wild-type and mutant HIV strains. |
| N6-(3-Fluorobenzyl)adenosine | Human Enterovirus 71 | Enhanced antiviral activity and selectivity compared to the non-fluorinated parent compound. mdpi.com |
| (4-Chloro-3-fluorophenyl)methanamine derivatives | HIV-1 gp120 protein | Can effectively bind to the CD4 binding site, inhibiting viral entry. vulcanchem.com |
Anticancer Agents and Antiproliferative Activity
Derivatives of this compound have shown promise as anticancer agents with antiproliferative activity against various cancer cell lines. vulcanchem.com The incorporation of the 3-fluorobenzyl moiety into different molecular scaffolds has led to the development of compounds with significant cytotoxic effects on cancer cells.
For example, pyrimidine (B1678525) derivatives containing a 3-fluorobenzylamino group have demonstrated anticancer activity comparable to or better than the standard drug doxorubicin (B1662922) against cell lines such as MCF-7 (breast cancer), A549 (lung cancer), A498 (kidney cancer), and HepG2 (liver cancer). researchgate.net Some of these compounds were also found to induce cell cycle arrest and apoptosis in cancer cells. researchgate.net
Furthermore, 3,5-bis(benzylidene)-4-piperidones, which are synthetic analogs of curcumin, have been studied for their anticancer properties. nih.gov While the lead compound in this class is 3,5-bis(2-fluorobenzylidene)-4-piperidone (B8390681) (EF24), the investigation of various derivatives, including those with different substitutions, has been crucial for structure-activity relationship studies. nih.govscispace.com Additionally, isosteviol (B191626) derivatives incorporating a 3-fluorobenzylamide have been synthesized and evaluated for their cytotoxic activities. mdpi.com
Table 2: Anticancer and Antiproliferative Activity of this compound Derivatives
| Compound Class | Cancer Cell Lines | Key Findings |
| Pyrimidine derivatives | MCF-7, A549, A498, HepG2 | Potent anticancer activity, with some compounds inducing apoptosis. researchgate.net |
| Thiazolo[4,5-d]pyrimidine derivatives | A375, C32, DU145, MCF-7/WT | A 7-chloro derivative showed significant antitumor properties. mdpi.com |
| Bipiperidine derivatives | Various | Exhibit anti-cell proliferative and anti-angiogenic activity. google.com |
| allo-gibberic acid-based 1,3-aminoalcohols | HeLa, SiHa, A2780, MCF-7, MDA-MB-231 | Showed antiproliferative activity against a panel of human cancer cell lines. researchgate.net |
| (4-Chloro-3-fluorophenyl)methanamine derivatives | Breast cancer cell lines | Induce apoptosis by modulating cell cycle regulators. vulcanchem.com |
Antifungal Activity
The application of this compound extends to the development of antifungal agents. While the provided information does not offer extensive details on this specific application, the general synthetic route for creating potent HIV protease inhibitors, which includes the use of this compound, has also been noted in the context of synthesizing compounds with potential antifungal activity. researchgate.net This suggests that the structural features of this compound-containing compounds may be adaptable for targeting fungal pathogens.
Anti-Aggregating Agents for Neurodegenerative Diseases (e.g., Amyloid-β peptide for Alzheimer's disease)
In addition to enzyme inhibition, this compound derivatives are being explored as agents that can prevent the aggregation of proteins associated with neurodegenerative diseases like Alzheimer's. The aggregation of amyloid-β (Aβ) peptide is a hallmark of this disease.
A novel series of 3-aminobenzofuran derivatives were designed as multifunctional agents for Alzheimer's disease. nih.gov Among these, a compound containing a 2-fluorobenzyl moiety (a positional isomer of the 3-fluoro derivative) demonstrated the best inhibitory activity against both AChE and BuChE, and also showed activity against self- and AChE-induced Aβ aggregation. nih.gov This highlights the potential of fluorinated benzylamine (B48309) scaffolds in developing drugs that can tackle multiple pathological aspects of Alzheimer's disease. The design of dual binding site inhibitors often incorporates fragments like fluorobenzylamine to interact with key residues in the target proteins. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies are crucial for optimizing their therapeutic potential. These studies systematically modify the structure of a lead compound and assess the impact of these changes on its interaction with a biological target. nih.govfrontiersin.orgnih.gov
The position of the fluorine atom on the benzyl ring is a key determinant of a molecule's biological activity. tandfonline.com In a study of thrombin inhibitors, a 4-fluorobenzyl derivative exhibited a five-fold increase in inhibitory potency compared to the non-fluorinated parent compound. tandfonline.com This enhancement was attributed to favorable interactions between the fluorine atom and amino acid residues in the enzyme's active site. tandfonline.com While this study highlights the 4-fluoro isomer, it underscores the significant impact that the position of fluorine can have on binding affinity.
SAR studies on necroptosis inhibitors based on a ontosight.airesearchgate.nettandfonline.comthiadiazole scaffold revealed that specific substitutions on the benzylamide portion, which can be derived from this compound, were critical for activity. nih.gov These studies often explore a range of halogen substitutions to find the optimal electronic and steric properties for target engagement. nih.gov
In the development of antiproliferative agents, SAR studies of isosteviol-based 1,3-aminoalcohols showed that an N-(4-fluorobenzyl) moiety was highly effective against cancer cell lines. mdpi.com This finding, although involving the 4-fluoro isomer, points to the general importance of the fluorobenzyl group in conferring cytotoxic activity. The introduction of a fluorine atom can influence factors such as lipophilicity and electronic distribution, which in turn affect how the molecule interacts with its biological target. ontosight.ai
Furthermore, research on 3,5-difluorobenzylamine (B151417) (DFBA) derivatives has shown that modifications to the alkylamino group can significantly impact potency at nicotinic acetylcholine (B1216132) receptors. This highlights how even subtle changes to the amine portion of the molecule, in conjunction with the fluorinated ring, can fine-tune biological activity.
The table below summarizes key findings from SAR studies involving fluorinated benzylamine derivatives, illustrating the impact of structural modifications on biological activity.
| Compound Class | Structural Modification | Impact on Biological Activity |
| Thrombin Inhibitors | 4-fluorobenzyl vs. benzyl | 5-fold increase in inhibition tandfonline.com |
| Necroptosis Inhibitors | ontosight.airesearchgate.nettandfonline.comthiadiazole with dihalobenzylamides | Optimal for necroptosis inhibition nih.gov |
| Antiproliferative Isosteviol Derivatives | N-(4-fluorobenzyl) moiety | Effective against cancer cell lines mdpi.com |
| DFBA Derivatives | Variation in alkylamino group | Significant impact on potency at nAChRs |
Prodrug Design and Activation Mechanisms in Biological Systems
A prodrug is an inactive or less active compound that is converted into an active drug within the body through enzymatic or chemical reactions. nih.gov This approach is often used to overcome undesirable properties of a drug, such as poor solubility, low permeability, or rapid metabolism. nih.govblumberginstitute.org The this compound moiety can be incorporated into a prodrug to be released as part of the active metabolite or to influence the activation process.
One study investigated the use of aliphatic amines as pro-drug moieties in phosphonoamidate drugs. biorxiv.org The research showed that phosphoramidates can be cleaved by cellular phosphoramidases to release the active phosphonate-containing drug. biorxiv.org The study included this compound as one of the amine pro-drugs and found that its efficacy was comparable to that of the non-fluorinated benzylamine. biorxiv.org This suggests that the 3-fluoro substitution is well-tolerated in this prodrug system and opens the possibility of using fluorine labeling for pharmacodynamic studies. biorxiv.org
The bioactivation of prodrugs can occur through various enzymatic pathways, including those mediated by hydrolases, cytochrome P450 oxidases, or reductases. nih.gov For instance, cobalt(III)-Schiff base complexes have been designed as anticancer prodrugs. researchgate.netmdpi.com These complexes are relatively inert but can be reduced in the hypoxic environment of tumors to the more labile Co(II) form, which then releases the active cytotoxic ligands. mdpi.com While the specific ligands in these studies were not this compound itself, the principle of designing metal complexes as prodrugs that release active components is a relevant concept.
A novel prodrug activation mechanism that is independent of enzymes has also been discovered. ibs.fr In this case, benzoxaborole-based prodrugs react with adenosine-based biomolecules like ATP to form a potent inhibitor of a bacterial enzyme. ibs.fr This highlights the diverse and sometimes non-traditional ways prodrugs can be activated in biological systems.
The table below provides examples of prodrug strategies and their activation mechanisms.
| Prodrug Strategy | Activation Mechanism | Example |
| Phosphonoamidate Prodrugs | Cleavage by phosphoramidases | Release of an enolase inhibitor biorxiv.org |
| Cobalt(III) Complexes | Reduction to Co(II) in hypoxic conditions | Release of cytotoxic ligands mdpi.com |
| Benzoxaborole Prodrugs | Enzyme-independent reaction with ATP | Formation of a potent enzyme inhibitor ibs.fr |
Modulation of Pharmacological Properties Through Fluorination (e.g., enhanced solubility, stability, membrane permeability, lipophilicity)
The introduction of fluorine into a drug candidate is a widely used strategy in medicinal chemistry to fine-tune its pharmacological properties. researchgate.netresearchgate.nettandfonline.com The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's behavior in a biological system. mdpi.combeilstein-journals.org
Enhanced Metabolic Stability: One of the most common reasons for incorporating fluorine is to block metabolic oxidation. ucd.ieresearchgate.net The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to cleavage by metabolic enzymes like cytochrome P450. ucd.ie By strategically placing a fluorine atom at a metabolically labile site, the drug's half-life can be extended, leading to improved pharmacokinetic profiles. researchgate.net
Modulation of Physicochemical Properties:
Lipophilicity: Fluorine's effect on lipophilicity is complex. While a single fluorine atom on an aromatic ring can increase lipophilicity, highly fluorinated groups can decrease it. This allows for the fine-tuning of a drug's ability to pass through cell membranes and the blood-brain barrier. researchgate.netmdpi.com
Solubility: The introduction of fluorine can also impact a compound's solubility. For example, the powerful electron-withdrawing effect of fluorine can polarize adjacent N-H or O-H bonds, making them better hydrogen bond donors and thereby enhancing solvation by water. u-tokyo.ac.jp Conversely, increased lipophilicity can sometimes lead to decreased aqueous solubility. tandfonline.com
Basicity (pKa): As the most electronegative element, fluorine can significantly lower the pKa of nearby basic functional groups, such as amines. researchgate.nettandfonline.com This can be advantageous as a less basic compound may have better membrane permeability and thus improved bioavailability. tandfonline.com
Improved Binding Affinity: Fluorine can also enhance a drug's binding affinity to its target protein. researchgate.nettandfonline.com This can occur through various non-covalent interactions, including dipole-dipole, dipole-quadrupole, and hydrogen bonding interactions between the fluorine atom and the protein's active site. tandfonline.com In some cases, fluorinated molecules can form covalent bonds with their target enzymes. nih.gov
The table below summarizes the effects of fluorination on various pharmacological properties.
| Property | Effect of Fluorination | Rationale |
| Metabolic Stability | Increased | The strong C-F bond is resistant to enzymatic cleavage. ucd.ie |
| Membrane Permeability | Enhanced | Fluorine can increase lipophilicity and modulate pKa. researchgate.netmdpi.com |
| Solubility | Modulated | Can increase solubility by enhancing hydrogen bonding or decrease it by increasing lipophilicity. tandfonline.comu-tokyo.ac.jp |
| Binding Affinity | Increased | Favorable interactions (e.g., dipole-dipole) with the target protein. tandfonline.com |
| Basicity (pKa) | Decreased | The strong electron-withdrawing effect of fluorine. researchgate.nettandfonline.com |
Advanced Bioanalytical Applications in Biological Systems
The unique properties of this compound and its derivatives also lend themselves to advanced bioanalytical applications. The presence of the fluorine atom can be exploited for detection and quantification in complex biological matrices.
Mass Spectrometry (MS): In mass spectrometry, the presence of fluorine can be beneficial for the analysis of small molecules. For example, gas chromatography-mass spectrometry (GC-MS) has been used to analyze isomeric fluorobenzylamines, with accurate mass data confirming the identity of the compounds and their impurities. waters.com In liquid chromatography-mass spectrometry (LC-MS), derivatization of amino acids with fluorinated reagents, such as N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine, has been employed for their analysis in body fluids. google.com
Positron Emission Tomography (PET): A significant application of fluorine in bioanalysis is the use of the fluorine-18 (B77423) (¹⁸F) isotope in Positron Emission Tomography (PET) imaging. mdpi.com PET is a highly sensitive, non-invasive imaging technique that allows for the visualization and quantification of physiological processes in vivo. By labeling a drug candidate or a targeting ligand with ¹⁸F, researchers can study its distribution, target engagement, and pharmacokinetics in preclinical and clinical settings. researchgate.netnih.gov For instance, ¹⁸F-labeled fluorobenzylamine has been used as a building block to synthesize radiotracers for imaging cyclooxygenase-2 (COX-2) enzymes. nih.gov
Derivatization Reagent: Fluorinated benzylamines can also be used as derivatization reagents to improve the analytical detection of other molecules. For example, 2,this compound (an isomer of this compound) has been used in the aminolysis of epoxides to facilitate their analysis. uu.nl
The table below highlights some of the advanced bioanalytical applications of fluorinated compounds.
| Technique | Application | Role of Fluorine/Fluorinated Compound |
| GC-MS / LC-MS | Analysis of small molecules and amino acids | Confirms identity and aids in derivatization for enhanced detection. waters.comgoogle.com |
| PET Imaging | In vivo imaging of biological targets | The ¹⁸F isotope serves as the positron-emitting radiolabel. mdpi.comnih.gov |
| Derivatization | Analysis of epoxides | Fluorobenzylamine acts as a reagent to create a derivative that is more easily detected. uu.nl |
Applications in Materials Science and Engineering
Utilization in Polymer and Resin Development for Coatings and Adhesives
Amines are fundamental components in the formulation of curing agents for epoxy resins, which are widely used in high-performance coatings and adhesives. google.comm-chemical.co.jp The selection of the amine is critical as it dictates the performance characteristics of the final cured product. sci-hub.se 3-Fluorobenzylamine and its derivatives can be employed in the creation of specialty polymers and resins. The incorporation of the fluoro-substituted benzylamine (B48309) structure can impart enhanced thermal stability and chemical resistance to the resulting materials. netascientific.comchemimpex.com
The amine group of this compound can react with the epoxy groups of a resin to form a cross-linked, three-dimensional network, a fundamental process in the curing of epoxy-based adhesives and coatings. google.comm-chemical.co.jp While specific research detailing the performance of this compound as a primary curing agent is not extensively documented in the provided results, the general reactivity of benzylamines suggests their potential in such applications. The modification of epoxy resins with various polymers is a known strategy to enhance properties like toughness and adhesion. mdpi.com The use of fluorinated amines like this compound could offer a pathway to novel bio-based and recyclable epoxy adhesives. mdpi.com
The development of advanced curing agents is a continuous area of research, with a focus on creating formulations with properties such as low viscosity, rapid curing times, and improved resistance to environmental factors. westlakeepoxy.comwestlakeepoxy.comnouryon.com The unique electronic properties conferred by the fluorine atom in this compound may influence the reactivity and final properties of the cured polymer network, making it a candidate for developing specialized adhesives and coatings. researchgate.net
Development of Advanced Materials with Tuned Thermal Stability and Chemical Resistance
The introduction of fluorine atoms into polymer structures is a well-established strategy for enhancing thermal stability and chemical resistance. 3-Chloro-4-fluorobenzylamine, a related compound, is noted for its application in creating specialty polymers and resins with improved thermal and chemical resilience. netascientific.comchemimpex.com This suggests that this compound could similarly contribute to the development of advanced materials with these desirable properties.
| Property | Anticipated Effect of Incorporating this compound | Underlying Mechanism |
|---|---|---|
| Thermal Stability | Increased | High bond energy of the C-F bond; stability of the aromatic ring. |
| Chemical Resistance | Improved | Fluorine atoms provide a protective shield against chemical attack. |
Influence on Nanocrystal Synthesis, Phase Control, and Morphology
In the synthesis of colloidal nanocrystals, surface ligands play a critical role in controlling particle size, shape (morphology), and crystalline phase. rsc.orgmdpi.com Amines, including benzylamine derivatives, are often used as solvents and ligands in these syntheses. rsc.org While direct studies on this compound's role in nanocrystal synthesis were not prominent in the search results, the principles of ligand-directed synthesis suggest its potential influence.
The coordination of the amine group to the surface of a growing nanocrystal can modulate growth rates on different crystal facets, thereby controlling the final shape of the nanoparticle. mdpi.com The electronic nature of the fluorinated aromatic ring could further influence the binding affinity of the ligand to the nanocrystal surface, offering a means to fine-tune nanocrystal properties. The choice of precursors and ligands is crucial for achieving specific phases in materials like nickel sulfide (B99878) nanocrystals. rsc.org It is plausible that this compound could be used to direct the phase and morphology of various metal-containing nanocrystals.
Design and Study of Multiferroic Materials
Multiferroic materials, which exhibit simultaneous ferroelectric and magnetic ordering, are of significant interest for next-generation data storage and sensor applications. mpg.depan.pl The design of new multiferroic materials often involves creating complex crystal structures where these properties can coexist and couple.
A key area where this compound has a direct and significant application is in the synthesis of hybrid organic-inorganic perovskite multiferroics. acs.org Specifically, it has been used to synthesize (3-FbaH)₂CuCl₄, a layered copper halide perovskite. In this compound, the protonated this compound acts as the organic cation separating the inorganic [CuCl₄]∞ layers. acs.org
Research has shown that the position of the fluorine atom on the benzylamine ring is critical in determining the crystal symmetry of the resulting perovskite. acs.org The use of this compound (meta-fluoro substitution) leads to a polar orthorhombic crystal structure (space group Pca2₁) at room temperature. This polar structure is a prerequisite for ferroelectricity. In contrast, isomers using 2-fluorobenzylamine (B1294385) or 4-fluorobenzylamine (B26447) result in centrosymmetric, non-polar structures. acs.org
Magnetic measurements have confirmed that (3-FbaH)₂CuCl₄ exhibits ferromagnetism, and because it also possesses a polar structure, it is classified as a polar ferromagnet and a potential type I multiferroic. acs.org This demonstrates that this compound is not just a structural component but an active design element that dictates the symmetry and, consequently, the multiferroic potential of the material. The study of such materials, where ferroelectricity is induced by the magnetic structure, is a frontier in materials science. mpg.demdpi.com
| Organic Cation Source | Resulting Compound | Crystal System (Room Temp.) | Space Group (Room Temp.) | Polarity |
|---|---|---|---|---|
| 2-Fluorobenzylamine | (2-FbaH)₂CuCl₄ | - | Centrosymmetric | Non-polar |
| This compound | (3-FbaH)₂CuCl₄ | Orthorhombic | Pca2₁ | Polar |
| 4-Fluorobenzylamine | (4-FbaH)₂CuCl₄ | - | Centrosymmetric | Non-polar |
The synthesis of other multiferroic materials, such as lead iron niobate (PFN), often involves complex processes where achieving a pure phase is a significant challenge. researchgate.net While not directly used in the synthesis of PFN, the role of organic molecules in directing the structure of complex oxides is an area of active research.
Future Research Directions and Emerging Trends
Exploration of Novel Reaction Pathways and Catalytic Systems for 3-Fluorobenzylamine Synthesis and Derivatization
The development of efficient and sustainable methods for the synthesis and modification of this compound is a primary focus of ongoing research. While traditional methods for its synthesis exist, such as the reduction of 3-fluorobenzonitrile (B1294923) or the Gabriel synthesis from 3-fluorobenzyl bromide, the exploration of novel catalytic systems promises greater efficiency and selectivity. ontosight.ai
Future efforts will likely concentrate on the following areas:
Advanced Catalysis: The development of novel catalysts, including those based on transition metals or organocatalysts, could enable more direct and atom-economical routes to this compound and its derivatives. Research into photoredox catalysis, for instance, is opening up new avenues for the synthesis of fluorinated molecules under mild conditions. uni-heidelberg.de
Flow Chemistry: Continuous flow processes offer significant advantages in terms of safety, scalability, and efficiency for the synthesis of fluorinated compounds. chemistryviews.org A semi-continuous process for producing racemic fluorinated α-amino acids from fluorinated amines has already been developed, showcasing the potential of this technology. chemistryviews.org Applying similar principles to the large-scale production of this compound and its derivatives could be a significant advancement.
C-H Functionalization: Direct C-H functionalization of the aromatic ring or the benzylic position of this compound would provide a powerful tool for rapid diversification. This would allow for the late-stage introduction of various functional groups, streamlining the synthesis of complex molecules.
Biocatalysis: The use of engineered enzymes for the stereoselective synthesis of chiral amines is a growing field. nih.gov Developing enzymes that can selectively act on this compound or its precursors would provide access to enantiomerically pure derivatives, which are highly valuable in medicinal chemistry.
Development of Integrated Spectroscopic and Computational Tools for Fluorinated Compound Analysis
The unique properties of the fluorine atom, particularly its high sensitivity in ¹⁹F NMR spectroscopy, make it a powerful probe for molecular structure and dynamics. nih.govacs.orgnih.gov Future advancements in analytical techniques will focus on integrating spectroscopic methods with computational tools for a more comprehensive understanding of this compound and its derivatives. rsc.orgchemrxiv.org
Key emerging trends include:
Advanced NMR Techniques: The development of new NMR pulse sequences and higher field magnets will continue to enhance the resolution and sensitivity of ¹⁹F NMR. This will enable the detailed study of complex mixtures and the characterization of transient intermediates in reactions involving this compound. rsc.orgchemrxiv.org Solid-state NMR spectroscopy is also proving valuable for probing the structure and interactions of fluorinated compounds in materials. connectnmruk.ac.uk
Computational NMR Prediction: Density Functional Theory (DFT) calculations are increasingly used to predict ¹⁹F NMR chemical shifts with high accuracy. nih.govrsc.orgresearchgate.net These computational tools can aid in the structural assignment of new compounds and help to understand the electronic effects of fluorine substitution. nih.govrsc.orgresearchgate.net The development of more accurate and computationally efficient methods will be crucial for their widespread adoption.
Integrated Analytical Platforms: Combining techniques such as mass spectrometry (MS) with NMR spectroscopy provides complementary information for the unambiguous identification of compounds. waters.comwaters.com Exact mass GC-MS analysis, for example, has been used to identify impurities in isomeric fluorobenzylamines. waters.comwaters.com
In Silico Fluorine Scanning: Computational methods like perturbative fluorine scanning (PFS) are being developed to predict the effect of fluorine substitution on protein-ligand binding affinities. scispace.com Tools like "Fluorify" automate this process, enabling the rapid in silico screening of numerous fluorinated analogues of a lead compound to identify those with improved binding properties. scispace.com
Rational Design of Next-Generation Fluorinated Scaffolds for Targeted Bioactivity and Material Functionality
The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity. nih.govnih.govresearchgate.net This makes this compound a valuable scaffold for the rational design of new bioactive molecules and functional materials. chemimpex.comchemimpex.com
Future research in this area will likely focus on:
Medicinal Chemistry: this compound is a key intermediate in the synthesis of various pharmaceuticals. ontosight.aichemimpex.comlookchem.com It has been incorporated into protease inhibitors, compounds targeting neurological disorders, and anticancer agents. chemimpex.comlookchem.comnih.govresearchgate.netrsc.org For instance, it has been used in the synthesis of Co(III) complexes with potential anticancer activity. nih.govresearchgate.netrsc.org The rational design of new drug candidates will leverage the unique properties of the fluorine atom to optimize pharmacokinetic and pharmacodynamic profiles.
Agrochemicals: Fluorinated compounds are prevalent in modern agrochemicals. chemimpex.comchemimpex.com this compound and its derivatives can be used to create more potent and selective pesticides and herbicides. chemimpex.comchemimpex.com
Materials Science: The unique properties of fluorinated compounds make them suitable for a wide range of materials applications, including polymers, liquid crystals, and coatings. man.ac.ukacs.org this compound can serve as a building block for creating advanced materials with tailored properties. For example, it has been used in the synthesis of layered copper halide perovskites with interesting magnetic and electrical properties. acs.org
Interdisciplinary Research at the Nexus of Organic Chemistry, Medicinal Science, and Advanced Materials Engineering
The full potential of this compound and other fluorinated compounds will be realized through interdisciplinary collaborations. The synergy between organic chemists developing new synthetic methods, medicinal scientists evaluating biological activity, and materials engineers designing novel functional materials is crucial for innovation. uni-heidelberg.deacs.orgnih.gov
Key areas for interdisciplinary research include:
Drug Discovery and Development: A collaborative approach is essential for the design, synthesis, and evaluation of new fluorinated drug candidates. wiley.comacs.orgncl.ac.uk This involves a deep understanding of structure-activity relationships, metabolic pathways, and formulation strategies.
Smart Materials: The development of "smart" materials that respond to external stimuli is a rapidly growing field. Fluorinated compounds, with their unique electronic and physical properties, are well-suited for this purpose. Collaboration between synthetic chemists and materials engineers will be key to designing and fabricating these materials.
Sustainable Chemistry: The development of greener and more sustainable processes for the synthesis and application of fluorinated compounds is a critical challenge. man.ac.uk This requires expertise from various fields, including catalysis, process engineering, and environmental science.
The future of this compound research is bright, with numerous opportunities for discovery and innovation. By embracing interdisciplinary collaboration and leveraging cutting-edge technologies, scientists will continue to unlock the full potential of this versatile fluorinated building block.
Q & A
Q. How is 3-Fluorobenzylamine synthesized and characterized in academic research?
this compound is often synthesized via nucleophilic substitution or amidation reactions. For example, it can react with 2,4-dichlorophenoxypropanoyl chloride to form N-(3-fluorobenzyl)-2-(2,4-dichlorophenoxy)propanamide, yielding ~80% product after purification by column chromatography. Characterization typically involves ¹H-NMR (to confirm proton environments) and mass spectrometry (to verify molecular weight). For instance, the product showed a singlet at δ 4.49 ppm (CH₂NH) and a molecular ion peak at m/z 342.0 (M+H)⁺ . Rotational spectroscopy (6–78 GHz range) further confirms structural features, such as amino group orientation and fluorine substitution effects .
Q. What experimental techniques determine the conformational landscape of this compound?
Rotational spectroscopy (59.8–78 GHz and 6–18 GHz ranges) and DFT calculations (B3LYP/def2TZVP with GD3BJ dispersion correction) are key. Five conformers were predicted computationally, but only the global minimum (with NH₂ positioned above/below the aromatic plane) was observed experimentally. Spectral splitting (~19 MHz for µc-type transitions) arises from amino group tunneling, requiring analysis via a coupled Hamiltonian model that accounts for quadrupole coupling (¹⁴N nucleus) and vibro-rotational interactions .
Q. How does fluorination position influence molecular dynamics in benzylamine derivatives?
Fluorination at the 3-position introduces steric and electronic effects distinct from 2- or 4-fluorinated analogs. For example, tunneling splitting in this compound (19 MHz) is intermediate between benzylamine (1 MHz) and 2-fluorobenzylamine (12,000 MHz). This suggests fluorination position alters tunneling barrier heights and pathways, likely due to differences in NH₂ group mobility and fluorine’s electron-withdrawing effects .
Advanced Research Questions
Q. How do tunneling effects complicate the interpretation of rotational spectra in this compound?
Tunneling splits rotational transitions into multiple components due to the NH₂ group’s motion through the aromatic plane. For µc-type transitions, splitting (~19 MHz) arises from interstate transitions between vibrational states, while µb-type lines split due to intrastate transitions. Resolving these requires coupled Hamiltonian models incorporating energy separation, quadrupole coupling constants, and Coriolis interactions. This complexity exceeds simpler systems like benzylamine, where splitting is minimal .
Q. How should researchers resolve contradictions in conformational data for fluorinated benzylamines?
Contradictions (e.g., varying tunneling magnitudes across isomers) demand systematic contradiction analysis :
- Compare experimental (rotational constants, splitting patterns) and computational (DFT-predicted barrier heights) data.
- Re-evaluate approximations (e.g., dispersion corrections in DFT) and experimental resolution limits.
- Cross-reference with analogous systems (e.g., 2-fluorobenzylamine’s 12,000 MHz splitting ) to identify fluorination-dependent trends.
This approach aligns with frameworks for analyzing contradictions in complex molecular systems .
Q. How can DFT predictions for this compound conformers be validated against experimental data?
Validation involves:
- Optimizing all possible conformers at the B3LYP/def2TZVP+GD3BJ level.
- Calculating rotational constants (A, B, C) and dipole moment components.
- Matching these to observed rotational spectra. Discrepancies >2% suggest missing conformers or inadequate theory (e.g., neglecting anharmonicity). For this compound, the global minimum’s predicted constants aligned within 0.5% of experimental values, confirming methodology robustness .
Q. Methodological Recommendations
- For synthesis : Prioritize ¹H-NMR and HPLC-MS for purity assessment, especially when deriving bioactive analogs .
- For spectral analysis : Use sub-3 kHz resolution instruments to detect intrastate tunneling splitting .
- For contradiction resolution : Apply dialectical frameworks (e.g., identifying principal vs. secondary contradictions in data ) to isolate fluorination-specific effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
